methyl 3-bromo-5-(carbonochloridoyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(carbonochloridoyl)benzoate is a chemical compound with the molecular formula C9H6BrClO3 and a molecular weight of 277.5 g/mol. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination and chlorination of benzoic acid derivatives. The reaction conditions often include the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:
Bromination: The starting material, a benzoic acid derivative, is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.
Chlorination: The brominated intermediate is then reacted with thionyl chloride to introduce the carbonochloridoyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine and carbonochloridoyl groups. Common reagents for these reactions include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Methyl 3-bromo-5-(carbonochloridoyl)benzoate can be compared with other similar compounds, such as:
Properties
CAS No. |
439937-35-6 |
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Molecular Formula |
C9H6BrClO3 |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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